2-(3-Iodo-propyl)-benzo[b]thiophene
CAS No.:
Cat. No.: VC14018518
Molecular Formula: C11H11IS
Molecular Weight: 302.18 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Iodo-propyl)-benzo[b]thiophene -](/images/structure/VC14018518.png)
Specification
Molecular Formula | C11H11IS |
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Molecular Weight | 302.18 g/mol |
IUPAC Name | 2-(3-iodopropyl)-1-benzothiophene |
Standard InChI | InChI=1S/C11H11IS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2 |
Standard InChI Key | VFXDTRUMFWWUAD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)CCCI |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 2-(3-Iodo-propyl)-benzo[b]thiophene consists of a benzo[b]thiophene system—a bicyclic framework comprising a benzene ring fused to a thiophene ring. The 3-iodopropyl chain () is attached to the 2-position of the thiophene subunit, introducing steric bulk and electronic effects that influence reactivity . The IUPAC name, 2-(3-iodopropyl)-1-benzothiophene, reflects this substitution pattern .
Stereoelectronic Properties
The iodine atom’s polarizability and the thiophene ring’s electron-rich nature create a dipole moment, enhancing the compound’s susceptibility to nucleophilic substitution reactions. The computed topological polar surface area (28.2 Ų) suggests moderate membrane permeability, a critical factor in drug design.
Physicochemical Properties
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 302.18 g/mol | |
XLogP3 | 4.9 | |
Hydrogen Bond Acceptors | 1 | |
Rotatable Bonds | 3 | |
Topological Polar Surface | 28.2 Ų |
The high partition coefficient () indicates significant lipophilicity, favoring interactions with hydrophobic biological targets.
Synthesis and Structural Modification
Synthetic Routes
2-(3-Iodo-propyl)-benzo[b]thiophene is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. A common approach involves:
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Thiophene Functionalization: Introducing a propyl chain to the thiophene ring using allyl bromide under acidic conditions.
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Iodination: Treating the intermediate with iodine monochloride () in the presence of a Lewis catalyst.
The reaction’s efficiency depends on solvent polarity and temperature, with dichloromethane and −20°C yielding optimal results.
Structural Analogues
Modifying the iodine substituent or thiophene ring alters bioactivity. For example:
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2-(3-Bromopropyl)-benzo[b]thiophene: Replacing iodine with bromine reduces molecular weight (252.12 g/mol) but maintains similar reactivity .
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Benzo[b]thiophene-2-carboxylic acid: Removing the iodopropyl group enhances water solubility but diminishes membrane permeability .
Industrial and Materials Science Applications
Organic Electronics
The compound’s extended -system and iodine’s heavy atom effect make it a candidate for organic light-emitting diodes (OLEDs). In prototype devices, it exhibited a luminescence efficiency of 18 cd/A at 450 nm.
Patent Landscape
Patent filings (e.g., WIPO PATENTSCOPE) highlight its use in:
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Photoresist Materials: As a photoacid generator in semiconductor lithography .
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Liquid Crystals: Modifying mesophase stability in display technologies .
Future Directions
Drug Development
Optimizing the iodopropyl chain’s length and exploring halogen replacements (e.g., fluorine) could enhance pharmacokinetic profiles.
Sustainable Synthesis
Developing catalytic iodination methods using and may reduce reliance on hazardous reagents.
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